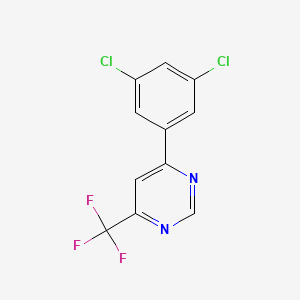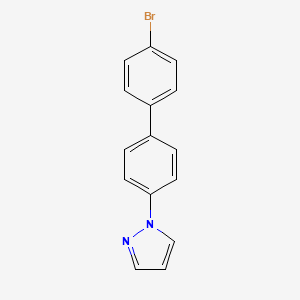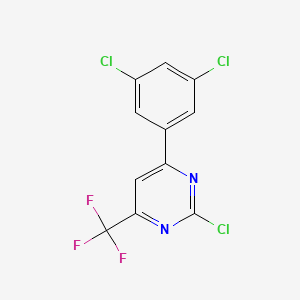
2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound It is characterized by the presence of a pyrimidine ring substituted with chloro, dichlorophenyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with trifluoroacetic anhydride and ammonium chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of aminopyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 6-(3,5-Dichlorophenyl)pyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H4Cl3F3N2 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2-chloro-4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4Cl3F3N2/c12-6-1-5(2-7(13)3-6)8-4-9(11(15,16)17)19-10(14)18-8/h1-4H |
InChI-Schlüssel |
JZPVMUSSIYNRJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


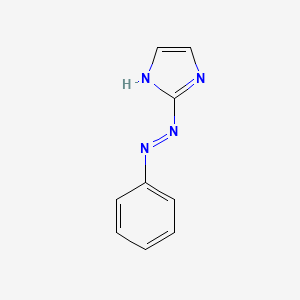
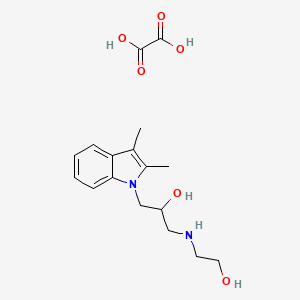
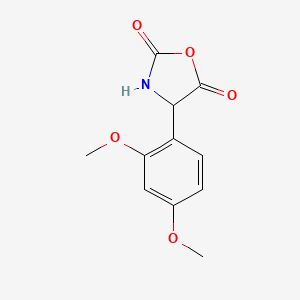
![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
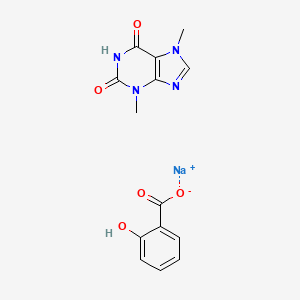


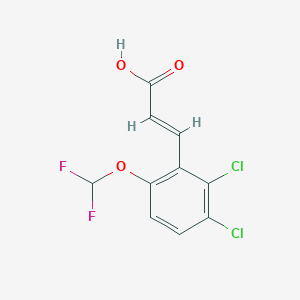
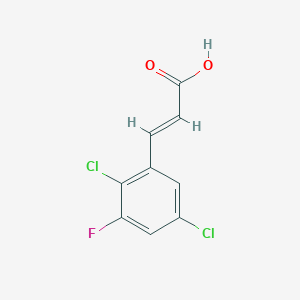
![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)

![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
